molecular formula C8H8Cl2N2O B145593 2-(2,6-Dichlorophenyl)acetohydrazide CAS No. 129564-34-7

2-(2,6-Dichlorophenyl)acetohydrazide

Cat. No. B145593
M. Wt: 219.06 g/mol
InChI Key: JKMIQRZALCSJNU-UHFFFAOYSA-N
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Description

The compound 2-(2,6-Dichlorophenyl)acetohydrazide is a chemical entity that serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds. These compounds have been studied for their potential biological activities, such as enzyme inhibition, which could be beneficial in therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves starting with a similar acetohydrazide structure and then introducing various substituents to create a diverse range of heterocyclic compounds. For instance, in one study, a compound with a triazole ring and a 2,6-dichlorophenylamino moiety was synthesized and characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectra . This indicates that the core structure of 2-(2,6-Dichlorophenyl)acetohydrazide can be modified to produce new compounds with potentially different biological activities.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques like single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound was found to be stabilized by intermolecular hydrogen bonding interactions, which can influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of 2-(2,6-Dichlorophenyl)acetohydrazide derivatives involves cyclization reactions and the formation of various heterocyclic systems. These reactions are typically carried out under controlled conditions and can lead to the formation of triazoles, oxadiazoles, and other ring systems, which are of interest due to their potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different functional groups and the overall three-dimensional arrangement of atoms can affect properties such as solubility, melting point, and stability. The synthesized compounds are characterized by their spectroscopic data, which helps in understanding their structure-property relationships .

Scientific Research Applications

1. Synthesis and Biological Applications

2-(2,6-Dichlorophenyl)acetohydrazide and its derivatives have been utilized extensively in the synthesis of novel heterocyclic compounds. These synthesized compounds have been tested for their biological activities, such as antimicrobial and cytotoxic properties. For instance, Bekircan, Ülker, and Menteşe (2015) synthesized various compounds from a related acetohydrazide and tested them for lipase and α-glucosidase inhibition, demonstrating significant biological activity (Bekircan, Ülker, & Menteşe, 2015).

2. Inhibition and Antimicrobial Activities

Research by Ambhure et al. (2017) focused on the synthesis of Schiff bases from acetohydrazides, which were then tested for antimicrobial activity against various bacteria (Ambhure, Mirgane, Thombal, Nawale, Marathe, & Pawar, 2017). Similarly, Hussein et al. (2015) synthesized carbonitriles from an acetohydrazide and evaluated their antimicrobial and cytotoxic activities (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).

3. Chemical Characterization and Synthesis Techniques

Bhatti et al. (2000) characterized organotin compounds derived from a similar acetohydrazide, providing insights into their chemical properties and potential applications in biological studies (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000). Additionally, Fekri and Zaky (2014) utilized solid-state ball milling, a green strategy, to prepare complexes involving a related acetohydrazide (Fekri & Zaky, 2014).

Safety And Hazards

The compound is considered an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(2,6-dichlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMIQRZALCSJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409131
Record name 2-(2,6-dichlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)acetohydrazide

CAS RN

129564-34-7
Record name 2-(2,6-dichlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Leung, JG Zeevaart, RA Domaoal, M Bollini… - Bioorganic & medicinal …, 2010 - Elsevier
Design of non-nucleoside inhibitors of HIV-1 reverse transcriptase is being pursued with the assistance of free energy perturbation (FEP) calculations to predict relative free energies of …
Number of citations: 40 www.sciencedirect.com

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